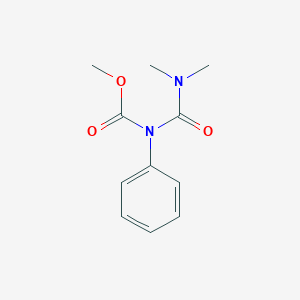
1,7,11-Trihydroxytetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,11-Trihydroxytetracene-5,12-dione is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three hydroxyl groups and two ketone groups on the tetracene backbone. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,11-Trihydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the hydroxylation of tetracene-5,12-dione. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce hydroxyl groups at specific positions on the tetracene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,11-Trihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetracene-5,12-quinone derivatives.
Reduction: Formation of tetrahydroxytetracene derivatives.
Substitution: Formation of halogenated tetracene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1,7,11-Trihydroxytetracene-5,12-dione involves its interaction with DNA and key enzymes. It predominantly interacts with DNA via the minor groove, which can lead to the inhibition of DNA replication and transcription. This interaction is crucial for its potential anticancer activity, as it can induce apoptosis in cancer cells by activating caspase-3 and promoting lactate dehydrogenase release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracene-5,12-dione: Lacks the hydroxyl groups present in 1,7,11-Trihydroxytetracene-5,12-dione.
1,6,11-Trihydroxy-5,12-tetracenedione: Similar structure but with hydroxyl groups at different positions.
5-Fluoro-1H-pyrimidine-2,4-dione: Another compound studied for its anticancer potential.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for further research and development in the field of anticancer therapeutics.
Propriétés
Numéro CAS |
94620-40-3 |
|---|---|
Formule moléculaire |
C18H10O5 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
1,7,11-trihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O5/c19-12-5-1-3-8-10(12)7-11-15(17(8)22)18(23)14-9(16(11)21)4-2-6-13(14)20/h1-7,19-20,22H |
Clé InChI |
ZTAOGQOEYFMIKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


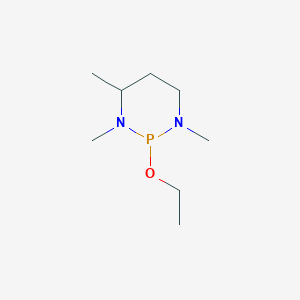
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
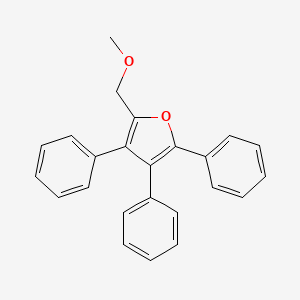

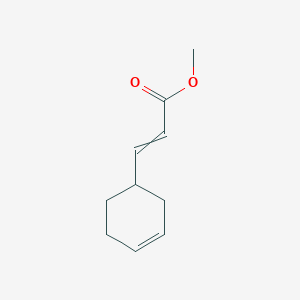
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
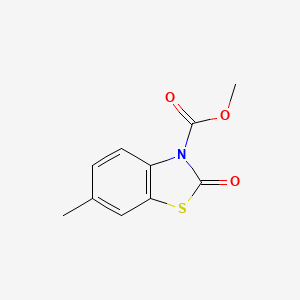
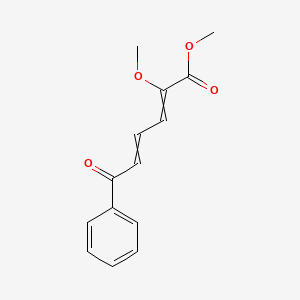

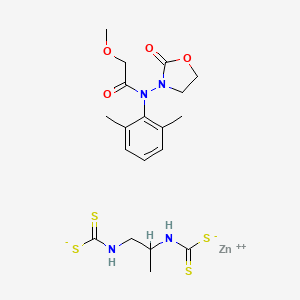
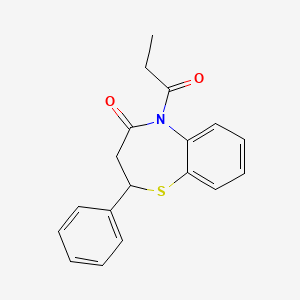
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
